molecular formula C10H13NO4 B1312177 1-Isopropoxy-2-methoxy-4-nitrobenzene CAS No. 100201-00-1

1-Isopropoxy-2-methoxy-4-nitrobenzene

Cat. No.: B1312177
CAS No.: 100201-00-1
M. Wt: 211.21 g/mol
InChI Key: RYPKJYFTUYYSFV-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C10H13NO4. It is a yellow crystalline solid commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is known for its unique structural features, which include an isopropoxy group, a methoxy group, and a nitro group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Isopropoxy-2-methoxy-4-nitrobenzene typically involves the nitration of 1-isopropoxy-2-methoxybenzene. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methoxy group . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Isopropoxy-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy and isopropoxy groups can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropoxy-2-methoxy-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Isopropoxy-2-methoxy-4-nitrobenzene exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and isopropoxy groups can influence the compound’s binding affinity to various enzymes and receptors. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-Isopropoxy-2-methoxy-4-nitrobenzene can be compared with other similar compounds, such as:

    1-Methoxy-4-nitrobenzene: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain chemical reactions.

    1-Isopropoxy-4-nitrobenzene: Lacks the methoxy group, which may affect its solubility and reactivity.

    1-Isopropoxy-2-methoxybenzene: Lacks the nitro group, making it less reactive in redox reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-methoxy-4-nitro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPKJYFTUYYSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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